molecular formula C7H16N2 B1489309 1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine CAS No. 1516136-40-5

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine

Cat. No. B1489309
M. Wt: 128.22 g/mol
InChI Key: OJRABLRVFJPVOH-UHFFFAOYSA-N
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Description

Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. Depending on the number of alkyl groups attached to the nitrogen atom, the amine can be primary, secondary, or tertiary .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. For instance, they can absorb carbon dioxide in aqueous solutions, which is a crucial aspect of carbon capture technologies .


Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They are generally polar and can participate in hydrogen bonding, which makes them soluble in water .

Scientific Research Applications

Synthesis of Novel Organic Molecules

The compound has been used in the synthesis of new organic molecules with potential applications in pharmaceuticals, materials science, and catalysis. For instance, it serves as a precursor in the production of ethynyl-extended aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives, showcasing its utility in synthesizing complex organic structures with potential biological activity (Kozhushkov et al., 2010).

Chiroptical Studies

In chiroptical studies, the compound is used to understand the absolute configuration of secondary amines, demonstrating its importance in stereochemical analyses. This is crucial for the development of drugs and other substances where the stereochemistry can significantly affect biological activity (Huang et al., 2002).

Metal Ion Interaction Studies

Research has explored the interaction of this compound and its derivatives with metal ions, which is fundamental in the development of coordination compounds with potential applications in catalysis, magnetic materials, and as ligands in various chemical reactions (Aguiari et al., 1992).

Catalytic Reactions and Chemical Transformations

The compound has been involved in studies focusing on catalytic reactions and chemical transformations, such as the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. These reactions are crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals (Zotto et al., 2000).

Enantioselective Synthesis

The compound is used in the enantioselective synthesis of geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, highlighting its role in producing chiral molecules that are important in the pharmaceutical industry (Feng et al., 2006).

Chemical Shift Prediction in Amines

Research on the prediction of ^1H chemical shifts in amines, including N,N-dimethyl derivatives, provides insights into the structure and dynamics of amines, which is beneficial for NMR spectroscopy, a powerful tool in chemical and biochemical analysis (Basso et al., 2007).

Safety And Hazards

The safety and hazards associated with amines depend on their specific structure and how they are used. Some amines can be harmful if swallowed or in contact with skin .

properties

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRABLRVFJPVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
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1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
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1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine

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